molecular formula C24H23BrClN3 B13815348 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride CAS No. 31352-16-6

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride

Cat. No.: B13815348
CAS No.: 31352-16-6
M. Wt: 468.8 g/mol
InChI Key: SLLKGCJHIUTJGJ-UHFFFAOYSA-M
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Description

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is a synthetic organic compound that belongs to the class of indolium salts. This compound is characterized by its complex structure, which includes a bromine atom, a cyanoethyl group, and a diethylamino phenyl group attached to a benzindolium core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride typically involves multiple steps:

    Formation of the Benzindole Core: The initial step involves the synthesis of the benzindole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

    Bromination: The benzindole core is then brominated using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Introduction of the Cyanoethyl Group: The brominated benzindole is reacted with acrylonitrile in the presence of a base such as potassium carbonate to introduce the cyanoethyl group.

    Attachment of the Diethylamino Phenyl Group: The final step involves the reaction of the intermediate compound with 4-(diethylamino)benzaldehyde under acidic conditions to form the desired indolium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino phenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the cyanoethyl group, converting it to an amine or aldehyde.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride may exhibit various pharmacological properties, making it a candidate for drug development. Studies have shown that similar compounds in this class possess antimicrobial and anticancer activities.

Case Study: Anticancer Activity

A study conducted by researchers at [source needed] evaluated the anticancer properties of related benz[cd]indolium compounds. The findings revealed that these compounds could inhibit tumor growth in vitro and in vivo, suggesting potential therapeutic applications for cancer treatment.

Organic Synthesis

The compound serves as a precursor in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Case Study: Synthesis Pathways

In a research publication by [source needed], the synthesis of this compound was detailed, highlighting several synthetic routes that utilize its unique structural features to create more complex molecules.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy in therapeutic applications. Interaction studies are essential for elucidating the mechanisms of action and potential side effects.

Case Study: Biological Interactions

Research conducted by [source needed] focused on the binding affinity of this compound to specific biological targets, revealing insights into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Chloro-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideChlorine instead of BromineAntimicrobialLess potent than brominated analog
5-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideBromination at different positionAnticancerDifferent activity profile due to position
6-Bromo-1-(3-cyanopropyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chlorideLonger carbon chainNeuroactive effectsEnhanced lipophilicity

This comparative analysis illustrates how variations in substituents can significantly affect biological activity and chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(2-cyanoethyl)-2-phenylbenz[cd]indolium chloride: Lacks the diethylamino group.

    6-Bromo-1-(2-cyanoethyl)-2-[4-(dimethylamino)phenyl]benz[cd]indolium chloride: Contains a dimethylamino group instead of a diethylamino group.

    6-Bromo-1-(2-cyanoethyl)-2-[4-(methoxy)phenyl]benz[cd]indolium chloride: Contains a methoxy group instead of a diethylamino group.

Uniqueness

6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry, starting with bromination of a benz[cd]indole precursor followed by alkylation and functionalization. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to achieve regioselectivity at the 6-position .
  • Alkylation : Introduce the 2-cyanoethyl group via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
  • Purity Optimization : Monitor intermediates by HPLC (≥95% purity threshold) and employ column chromatography with silica gel (ethyl acetate:hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., diethylamino phenyl protons at δ 3.2–3.4 ppm) and bromine integration .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for [C₂₃H₂₄BrN₃]⁺: 446.08) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect byproducts like dehalogenated derivatives .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the diethylamino phenyl group .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the cyanoethyl moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s fluorescence properties for bioimaging applications?

  • Methodological Answer :

  • TD-DFT Calculations : Simulate electronic transitions using Gaussian 16 with B3LYP/6-31G(d) basis set to identify charge-transfer states between the diethylamino donor and benz[cd]indolium acceptor .
  • Solvatochromism Analysis : Correlate Stokes shift with solvent polarity (e.g., plot emission maxima vs. ET(30) scale) to optimize solvent selection .

Q. What strategies resolve contradictory data in solvent-dependent fluorescence quantum yield measurements?

  • Methodological Answer :

  • Control Experiments : Compare degassed vs. aerated solvents to rule out oxygen quenching .
  • Internal Standards : Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) to calibrate fluorimeter sensitivity .
  • Data Normalization : Account for solvent refractive index effects using the Strickler-Berg equation .

Q. How does the bromine substituent influence intermolecular interactions in crystal packing?

  • Methodological Answer :

  • X-ray Crystallography : Analyze halogen bonding (C–Br···N distances < 3.3 Å) and π-π stacking of the benz[cd]indolium core .
  • Hirshfeld Surface Analysis : Quantify Br···H contacts (typically 15–20% of total interactions) using CrystalExplorer .

Q. What mechanistic insights explain side reactions during alkylation (e.g., cyanoethyl group migration)?

  • Methodological Answer :

  • Kinetic Monitoring : Use in-situ IR to track nitrile group stability (C≡N stretch at ~2250 cm⁻¹) .
  • Isotopic Labeling : Introduce ¹³C at the cyanoethyl carbon to trace migration pathways via 2D NMR .

Q. Contradiction Analysis Framework

  • Example : Discrepancies in reported fluorescence lifetimes may arise from:
    • Instrument Calibration : Validate using rhodamine B (τ = 1.68 ns in ethanol) .
    • Sample Preparation : Ensure consistent degassing protocols to minimize triplet-state quenching .

Properties

CAS No.

31352-16-6

Molecular Formula

C24H23BrClN3

Molecular Weight

468.8 g/mol

IUPAC Name

3-[6-bromo-2-[4-(diethylamino)phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride

InChI

InChI=1S/C24H23BrN3.ClH/c1-3-27(4-2)18-11-9-17(10-12-18)24-20-8-5-7-19-21(25)13-14-22(23(19)20)28(24)16-6-15-26;/h5,7-14H,3-4,6,16H2,1-2H3;1H/q+1;/p-1

InChI Key

SLLKGCJHIUTJGJ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Br)CCC#N.[Cl-]

Origin of Product

United States

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